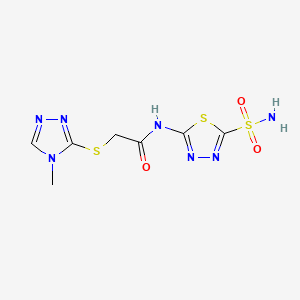

CA inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N7O3S3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C7H9N7O3S3/c1-14-3-9-12-6(14)18-2-4(15)10-5-11-13-7(19-5)20(8,16)17/h3H,2H2,1H3,(H2,8,16,17)(H,10,11,15) |

InChI Key |

AEJBYROBQLVJKR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Carbonic Anhydrase II Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of inhibitors targeting human Carbonic Anhydrase II (CA II), a ubiquitous zinc metalloenzyme crucial in various physiological processes. Understanding the intricate interactions between inhibitors and the CA II active site is paramount for the rational design of potent and selective therapeutic agents for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.

The Core of Inhibition: The CA II Active Site

The catalytic activity of CA II is centered around a zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. This Zn²⁺ ion is coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion. The primary mechanism of action for the most prominent class of CA II inhibitors, the sulfonamides, involves the coordination of the sulfonamide anion (R-SO₂NH⁻) to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide. This direct interaction with the catalytic metal is a cornerstone of high-affinity inhibition.

Sulfonamides: The Archetypal CA II Inhibitors

Primary aromatic and heterocyclic sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CA II inhibitors. The SAR of these compounds is well-established and can be summarized by two key components: the zinc-binding group (ZBG) and the scaffold (R group).

2.1. The Zinc-Binding Group (ZBG): An Anchor of Potency

The sulfonamide moiety is the quintessential ZBG for CA II. Its ability to deprotonate to a sulfonamidate anion allows for strong coordination to the active site Zn²⁺. The acidity of the sulfonamide proton is a critical determinant of inhibitory potency. Electron-withdrawing groups on the aromatic or heterocyclic ring increase the acidity of the sulfonamide, facilitating deprotonation and enhancing binding affinity.

2.2. The Scaffold (R Group): Tailoring Selectivity and Potency

The nature of the aromatic or heterocyclic scaffold to which the sulfonamide is attached plays a crucial role in modulating inhibitory activity and isoform selectivity.

-

Aromatic Sulfonamides: Simple benzene sulfonamides exhibit inhibitory activity. Substitutions on the benzene ring can significantly impact potency. For instance, modifications at the para-position can extend into the active site cavity and interact with various amino acid residues, influencing both affinity and selectivity.

-

Heterocyclic Sulfonamides: Incorporating heterocyclic rings, such as thiadiazole, benzothiazole, and others, has led to the development of highly potent CA II inhibitors. These rings can engage in additional hydrogen bonding and van der Waals interactions within the active site, thereby increasing affinity. Acetazolamide, a clinically used CA inhibitor, features a 1,3,4-thiadiazole ring.

Table 1: Structure-Activity Relationship of Selected Sulfonamide CA II Inhibitors

| Compound | Scaffold | R¹ | R² | Ki (nM) against hCA II |

| Sulfanilamide | Benzene | H | NH₂ | 250 |

| Acetazolamide | 1,3,4-Thiadiazole | NHCOCH₃ | H | 12 |

| Methazolamide | 1,3,4-Thiadiazole | N(CH₃)COCH₃ | H | 14 |

| Dorzolamide | Thiophene | (S,S)-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran | H | 0.54 |

| Brinzolamide | Thiazole | (R)-4-ethylamino-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine | H | 3.1 |

Note: Ki values are approximate and can vary based on experimental conditions.

Beyond Sulfonamides: Exploring Novel Scaffolds

While sulfonamides are highly effective, their lack of isoform selectivity can lead to off-target effects. This has spurred the exploration of non-sulfonamide inhibitors with different zinc-binding groups and scaffolds.

3.1. Dithiocarbamates

Dithiocarbamates have emerged as a promising class of CA inhibitors. They act by coordinating to the Zn²⁺ ion through both sulfur atoms, leading to potent inhibition.[1] Their SAR is being actively investigated to optimize their potency and selectivity.

3.2. Carboxylates

Aromatic and heterocyclic carboxylates can also inhibit CA II, although generally with lower potency than sulfonamides. They are thought to interact with the zinc-bound water molecule rather than directly coordinating to the metal ion.

3.3. Coumarins and Their Derivatives

Coumarins represent a unique class of mechanism-based inhibitors. They are believed to be hydrolyzed by the esterase activity of CA II within the active site, and the resulting carboxylic acid metabolite then binds to the active site.[2] This mechanism can offer a degree of isoform selectivity.

Table 2: Inhibitory Potency of Selected Non-Sulfonamide CA II Inhibitors

| Compound Class | Example | Ki (nM) against hCA II |

| Dithiocarbamate | (Piperidin-1-yl)methanedithioic acid | 50 |

| Carboxylate | 4-Carboxybenzenesulfonamide | 1000 |

| Coumarin | 6-hydroxycoumarin | 7800 |

Note: Ki values are approximate and can vary based on experimental conditions.

Pharmacophore Model of CA II Inhibitors

A general pharmacophore model for CA II inhibitors can be derived from the extensive SAR data. This model highlights the key chemical features required for potent inhibition.

Caption: Pharmacophore model for CA II inhibitors.

This model illustrates the essential interactions: the coordination of the ZBG to the active site zinc, hydrogen bonding with key residues like Thr199 and Gln92, and hydrophobic/hydrophilic interactions of the scaffold and tail groups within the active site cavity.

Experimental Protocols for Determining Inhibitory Activity

The inhibitory potency of compounds against CA II is typically determined using enzyme inhibition assays. The two most common methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.

5.1. Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator is used to monitor this change spectrophotometrically.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: A buffer with a pH sensitive in the range of the reaction, typically a HEPES or Tris buffer, containing a pH indicator (e.g., phenol red, p-nitrophenol).

-

Enzyme Solution: A stock solution of purified human CA II of known concentration.

-

Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water.

-

Inhibitor Solutions: Serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

Procedure:

-

The enzyme solution (with or without pre-incubated inhibitor) and the CO₂-saturated water are loaded into separate syringes of the stopped-flow instrument.

-

The solutions are rapidly mixed in the observation cell, initiating the reaction.

-

The change in absorbance of the pH indicator is monitored over time.

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

-

Data Analysis:

-

The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor and substrate concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

-

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

5.2. Esterase Activity Assay

This is a simpler, colorimetric assay that is often used for high-throughput screening of CA inhibitors. It relies on the promiscuous esterase activity of CA II.

Principle: CA II can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol. The rate of color formation is proportional to the enzyme activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH (e.g., 7.6).

-

Enzyme Solution: A stock solution of purified human CA II.

-

Substrate Solution: A solution of p-nitrophenyl acetate (pNPA) in a suitable solvent like acetonitrile.

-

Inhibitor Solutions: Serial dilutions of the test compounds.

-

-

Instrumentation: A microplate reader or a spectrophotometer.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The enzyme, buffer, and inhibitor (or vehicle) are added to the wells and pre-incubated.

-

The reaction is initiated by the addition of the pNPA substrate.

-

The increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) is monitored over time.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the slope of the absorbance versus time plot.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki can be estimated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to the Michaelis constant (Km) are known.[3]

-

Conclusion

The structure-activity relationship of carbonic anhydrase II inhibitors is a well-developed field, with a deep understanding of the molecular features required for potent inhibition. While sulfonamides remain the cornerstone of CA II inhibitor design, ongoing research into novel scaffolds and inhibition mechanisms is paving the way for the development of more selective and effective therapeutic agents. The combination of rational drug design, guided by detailed SAR studies and computational modeling, with robust experimental validation using assays such as the stopped-flow CO₂ hydration method, will continue to drive innovation in this critical area of medicinal chemistry.

References

The Selectivity Profile of Carbonic Anhydrase II Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of inhibitors for Carbonic Anhydrase II (CA II), a ubiquitous enzyme with significant physiological roles. Understanding the selectivity of CA II inhibitors is paramount for the development of therapeutics with improved efficacy and reduced off-target effects, particularly in the context of targeting other CA isoforms implicated in various diseases.

Quantitative Selectivity Profile of CA Inhibitors

The following tables summarize the inhibition constants (Ki, in nM) of various inhibitors against a panel of human carbonic anhydrase (hCA) isoforms. This data allows for a direct comparison of the selectivity profiles of classical inhibitors, such as Acetazolamide, and more recent, isoform-selective compounds like SLC-0111. The selectivity index (SI) is calculated as the ratio of Ki (hCA II) / Ki (target isoform), where a higher value indicates greater selectivity for the target isoform over hCA II.

Table 1: Inhibition Constants (Ki, nM) of Standard Carbonic Anhydrase Inhibitors

| Inhibitor | hCA I | hCA II | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |

| Acetazolamide | 250 | 12 | 74 | 33 | 5.3 | 8.1 | 2.5 | 25 | 5.7 | 15 | 38 |

| Methazolamide | 50 | 14 | 80 | - | - | - | 3 | 28 | 6 | - | - |

| Ethoxzolamide | 30 | 8 | 45 | - | - | - | 2 | 15 | 4 | - | - |

| Dorzolamide | 3000 | 9 | 50 | - | - | - | 15 | 250 | 45 | - | - |

| Brinzolamide | 4000 | 3 | 60 | - | - | - | 20 | 300 | 50 | - | - |

| Topiramate | 20000 | 200 | >100000 | - | - | - | 50 | 30 | 5 | - | - |

| Zonisamide | 3800 | 32 | >100000 | - | - | - | 40 | 28 | 4.8 | - | - |

Table 2: Inhibition Constants (Ki, nM) and Selectivity of SLC-0111 and its Analogs

| Inhibitor | hCA I | hCA II | hCA IX | hCA XII | SI (vs hCA IX) | SI (vs hCA XII) |

| SLC-0111 | 10000 | 128 | 45.1 | 4.5 | 2.84 | 28.4 |

| U-104 (SLC-0111) | >10000 | 1500 | 45.1 | 4.5 | 33.26 | 333.3 |

Experimental Protocols for Determining Inhibitor Selectivity

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for three key assays used in the characterization of carbonic anhydrase inhibitors.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. It measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which results in a pH change monitored by a pH indicator.[1][2][3]

Materials:

-

Stopped-flow spectrophotometer

-

Syringes for the stopped-flow instrument

-

Thermostated water bath

-

CO2 gas cylinder

-

Buffer A: 20 mM HEPES or TAPS, pH 7.5

-

Buffer B: 20 mM HEPES or TAPS with 0.2 mM pH indicator (e.g., phenol red), pH 7.5

-

Enzyme solution: Purified recombinant human CA isoform in Buffer A

-

Inhibitor stock solution in a suitable solvent (e.g., DMSO)

-

CO2-saturated water: Prepared by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.

Procedure:

-

Instrument Setup: Equilibrate the stopped-flow instrument and syringes to the desired temperature (typically 25 °C). Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 420 nm for 4-nitrophenol).

-

Reagent Preparation: Prepare serial dilutions of the inhibitor in Buffer A. Prepare the final enzyme solution at a concentration that gives a linear initial rate.

-

Loading Syringes: Load one syringe with the CO2-saturated water and the other with the enzyme/inhibitor solution in Buffer B.

-

Measurement of Uncatalyzed Rate: Perform a control experiment by mixing CO2-saturated water with Buffer B containing no enzyme to determine the uncatalyzed rate of CO2 hydration.

-

Measurement of Catalyzed Rate: Mix the CO2-saturated water with the enzyme solution in Buffer B to measure the initial rate of the enzyme-catalyzed reaction.

-

Inhibition Assay: Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature. Then, mix the enzyme-inhibitor solution with the CO2-saturated water and record the initial reaction rate.

-

Data Analysis: Calculate the initial rates from the linear phase of the absorbance change over time. Plot the percentage of enzyme activity versus the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for CO2.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.[4][5][6][7][8] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.

-

96- or 384-well PCR plates.

-

Fluorescent dye (e.g., SYPRO Orange).

-

Purified recombinant human CA isoform.

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Inhibitor stock solutions.

Procedure:

-

Reaction Mixture Preparation: In each well of the PCR plate, prepare a reaction mixture containing the CA isoform (final concentration 2-5 µM), the fluorescent dye (e.g., 5X SYPRO Orange), and the inhibitor at various concentrations. Include a control with no inhibitor. The final volume is typically 20-25 µL.

-

Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/minute). Monitor the fluorescence of the dye at each temperature increment.

-

Data Acquisition: As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence. A melting curve of fluorescence intensity versus temperature is generated for each well.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve. This is often determined by calculating the first derivative of the curve, where the peak represents the Tm.

-

Determining Binding Affinity: The change in melting temperature (ΔTm) is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) can be estimated by fitting this data to a thermodynamic model. A larger ΔTm generally indicates tighter binding.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[9][10][11][12][13]

Materials:

-

Isothermal titration calorimeter.

-

Purified recombinant human CA isoform.

-

Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5). The buffer used for the protein and the ligand must be identical to avoid large heats of dilution.

-

Inhibitor solution.

Procedure:

-

Sample Preparation: Dialyze the purified protein extensively against the assay buffer. Prepare the inhibitor solution in the final dialysis buffer. Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.

-

Instrument Setup: Thoroughly clean the sample and reference cells of the calorimeter. Load the protein solution into the sample cell (typically at a concentration of 10-50 µM) and the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Titration: Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections. Perform a series of small injections of the inhibitor solution into the protein solution.

-

Data Acquisition: With each injection, the instrument measures the heat released or absorbed as the inhibitor binds to the protein. A titration curve is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein.

-

Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis yields the thermodynamic parameters of the interaction: Kd, n, ΔH, and ΔS. The Gibbs free energy of binding (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to carbonic anhydrase II inhibition and the experimental workflows for its characterization.

Caption: Mechanism of CA II inhibition by a typical inhibitor.

Caption: Experimental workflow for the stopped-flow assay.

Caption: CA II's central role in pH and physiology.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. physics.byu.edu [physics.byu.edu]

- 13. researchgate.net [researchgate.net]

Unraveling the Identity of "CA Inhibitor 2": A Technical Overview

The term "CA inhibitor 2" does not refer to a universally recognized, specific carbonic anhydrase (CA) inhibitor. Scientific literature employs this nomenclature as a placeholder within individual studies to differentiate between various tested compounds. This guide synthesizes the available information on compounds that have been designated as "this compound" or "CAI #2" in research contexts, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The quest for potent and selective CA inhibitors is an active area of research, leading to the synthesis and evaluation of numerous novel compounds.

Quantitative Inhibition Data

The inhibitory potency of various compounds against different carbonic anhydrase isoforms is a critical aspect of their pharmacological profile. The following table summarizes the available quantitative data for compounds that have been referred to as "this compound" in specific studies, alongside data for the well-established CA inhibitor Acetazolamide for comparative purposes.

| Compound | Target Isoform(s) | Ki (nM) | IC50 (nM) | Notes | Reference |

| CAI #2 | CA II, CA IV | Moderate inhibitory capacity | - | Described as having moderate inhibitory capacity for cytosolic and membrane-bound CA isoforms. | [1] |

| Acetazolamide | hCA I | 278.8 ± 44.3 | - | Reference compound. | [2] |

| Acetazolamide | hCA II | 293.4 ± 46.4 | 130 | Reference compound. | [2][3] |

| Acetazolamide | hCA IX | - | 30 | Reference compound. | [3] |

Mechanism of Action and Signaling Pathways

Carbonic anhydrase inhibitors function by binding to the zinc ion within the enzyme's active site, preventing the catalytic conversion of carbon dioxide. This inhibition leads to a cascade of downstream effects depending on the tissue and the specific CA isoform involved.

The general mechanism of action for CA inhibitors can be visualized as follows:

Caption: General mechanism of carbonic anhydrase inhibition.

In the context of cancer, inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis.

Experimental Protocols

The synthesis and evaluation of carbonic anhydrase inhibitors involve a series of well-defined experimental procedures.

Synthesis of Sulfonamide-Based Inhibitors

A common approach to synthesizing CA inhibitors involves the use of sulfonamide derivatives. For example, a general synthesis may start from 2- or 4-carbohydrazido-benzenesulfonamides, which are then further derivatized by reaction with aryl isocyanates.[4]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of a compound is typically assessed using a CO₂ hydration assay. This method measures the enzyme's ability to hydrate CO₂, and the inhibition is determined by observing the reduction in this activity in the presence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is reported as the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.

The following workflow illustrates the general process of screening for CA inhibitors:

Caption: Workflow for screening and identifying CA inhibitors.

Conclusion

While "this compound" is not a specific, universally defined compound, the principles of carbonic anhydrase inhibition, the methodologies for inhibitor discovery and synthesis, and the approaches to quantitative evaluation are well-established. The information presented in this guide provides a foundational understanding for professionals engaged in the research and development of novel carbonic anhydrase inhibitors. Future research will undoubtedly continue to uncover more potent and selective inhibitors, potentially with one being designated "this compound" in the context of a specific groundbreaking study.

References

- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Binding Kinetics of Carbonic Anhydrase Inhibitors

A comprehensive analysis of the binding kinetics of a well-characterized carbonic anhydrase inhibitor to various CA isoforms, including detailed experimental methodologies and pathway visualizations.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "CA inhibitor 2" did not yield sufficient public data to create an in-depth technical guide. The term does not appear to correspond to a widely studied or commercially available inhibitor with a substantial body of literature on its binding kinetics. Therefore, this guide will focus on a well-characterized and clinically relevant carbonic anhydrase inhibitor, Acetazolamide , to illustrate the principles and data presentation requested.

Introduction to Carbonic Anhydrase and Acetazolamide

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1] These enzymes are involved in numerous physiological processes, including respiration, pH regulation, ion transport, and fluid secretion.[1][2][3] Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them important therapeutic targets.[2][3][4]

Acetazolamide is a sulfonamide derivative and a potent, non-selective inhibitor of multiple carbonic anhydrase isoforms. It is one of the most well-studied CA inhibitors and is used clinically as a diuretic, for the treatment of glaucoma, epilepsy, and acute mountain sickness. Its mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.

Quantitative Binding Kinetics of Acetazolamide

The binding affinity and kinetics of Acetazolamide to various human carbonic anhydrase (hCA) isoforms have been extensively studied. The inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half, is a key parameter. The following table summarizes the Kᵢ values of Acetazolamide for several major hCA isoforms.

| hCA Isoform | Inhibition Constant (Kᵢ) in nM | Reference Compound |

| hCA I | 250 | Acetazolamide |

| hCA II | 12 | Acetazolamide |

| hCA IV | 74 | Acetazolamide |

| hCA VA | 4.5 | Acetazolamide |

| hCA VB | 53 | Acetazolamide |

| hCA VI | 410 | Acetazolamide |

| hCA VII | 2.4 | Acetazolamide |

| hCA IX | 25 | Acetazolamide |

| hCA XII | 5.7 | Acetazolamide |

| hCA XIII | 16 | Acetazolamide |

| hCA XIV | 43 | Acetazolamide |

Note: Kᵢ values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition, and assay method).

Experimental Protocols for Determining Binding Kinetics

Several biophysical techniques are employed to determine the binding kinetics and affinity of inhibitors to carbonic anhydrases.

Stopped-Flow CO₂ Hydration Assay

This is a common method to measure the catalytic activity of CA and the inhibitory effect of compounds.

Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration spectrophotometrically in a rapid mixing (stopped-flow) instrument.

Protocol:

-

Reagent Preparation:

-

Purified CA enzyme solution in a suitable buffer (e.g., Tris-SO₄).

-

CO₂-saturated water (substrate solution).

-

A solution of the inhibitor (Acetazolamide) at various concentrations.

-

A pH indicator solution (e.g., p-nitrophenol).

-

-

Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding equilibrium to be reached.

-

Kinetic Measurement:

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow apparatus.

-

The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).

-

-

Data Analysis:

-

The initial rates of the reaction are calculated from the absorbance curves.

-

The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using software like GraphPad Prism or by applying the Cheng-Prusoff equation.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution containing the CA enzyme. The heat released or absorbed during the binding event is measured.

Protocol:

-

Sample Preparation:

-

Purified CA enzyme solution is placed in the sample cell of the calorimeter.

-

A concentrated solution of the inhibitor is loaded into the injection syringe.

-

Both solutions must be in the same buffer to minimize heats of dilution.

-

-

Titration: A series of small injections of the inhibitor solution are made into the enzyme solution.

-

Heat Measurement: The heat change after each injection is measured and integrated.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Principle: One of the interactants (e.g., the CA enzyme) is immobilized on a sensor chip. The binding of the other interactant (the inhibitor) from a solution flowing over the surface causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Immobilization: The purified CA enzyme is immobilized onto a sensor chip (e.g., via amine coupling).

-

Binding Analysis: Solutions of the inhibitor at various concentrations are injected over the sensor surface.

-

Signal Detection: The association and dissociation phases are monitored in real-time by recording the SPR signal (measured in response units, RU).

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Visualizations

Experimental Workflow for Binding Kinetics Determination

Caption: General experimental workflow for determining the binding kinetics of an inhibitor to a carbonic anhydrase isoform.

Simplified Signaling Pathway of pH Regulation by Carbonic Anhydrase

Caption: Simplified diagram showing the role of carbonic anhydrase in intracellular pH regulation and its inhibition by Acetazolamide.

References

In Silico Modeling of Carbonic Anhydrase Inhibitor Binding: A Technical Guide

This guide provides an in-depth technical overview of the computational methodologies used to model the binding of inhibitors to the active site of carbonic anhydrases (CAs), a critical family of enzymes in numerous physiological processes. Due to the general nature of "CA inhibitor 2," this document will focus on a well-characterized and clinically relevant example: the binding of the sulfonamide inhibitor Acetazolamide to human Carbonic Anhydrase II (hCA II). This model system serves as an excellent case study for researchers, scientists, and drug development professionals engaged in the in silico analysis of enzyme-inhibitor interactions.

The Carbonic Anhydrase II Binding Pocket

Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide. Its active site is a conical cleft approximately 15 Å deep, at the bottom of which resides a catalytic Zn²⁺ ion. This zinc ion is essential for the enzyme's catalytic activity and is a primary target for inhibitors.

The coordination of the zinc ion is tetrahedral, involving three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion.[1][2] The active site can be broadly divided into hydrophobic and hydrophilic regions, creating an amphiphilic environment that accommodates a variety of inhibitor scaffolds.[1] Key amino acid residues that play a crucial role in inhibitor binding include Gln92, His64, Val121, Phe131, Leu198, Thr199, and Thr200.[2][3][4]

Quantitative Data Summary: Acetazolamide and hCA II

The interaction between Acetazolamide and hCA II is well-documented, providing a wealth of quantitative data for computational model validation and comparison.

| Parameter | Value(s) | Reference(s) |

| PDB ID of Complex | 3HS4 | [5] |

| Resolution | 1.10 Å | [5] |

| Binding Affinity (Kᵢ) | 10 nM | [6] |

| IC₅₀ | 10.9 - 18.5 µM (for hCA-II with similar compounds) | [7] |

| Key Interacting Residues | His94, His96, His119 (via Zn²⁺), Gln92, Thr199 | [3][4] |

| Primary Interaction | The ionized sulfonamide NH⁻ group coordinates to the Zn²⁺ ion. | [2] |

| Secondary Interactions | Hydrogen bond between the sulfonamide oxygen and the backbone NH of Thr199; Hydrogen bond from the acetylamido group to Gln92. | [2][3] |

Note on Kᵢ and IC₅₀ values: These values can vary significantly depending on the experimental conditions such as buffer, pH, temperature, and substrate used.[8] The provided values are representative examples found in the literature.

Experimental Protocols for In Silico Modeling

A multi-step computational approach is typically employed to model inhibitor binding, starting with predicting the binding pose and then refining and evaluating the stability and energetics of the complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of hCA II from the Protein Data Bank (e.g., PDB ID: 3HS4).[5]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues, particularly the active site histidines.

-

Assign partial charges using a force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

Generate the 3D structure of the inhibitor (e.g., Acetazolamide).

-

Assign appropriate atom types and partial charges.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define a docking grid box that encompasses the entire active site of hCA II, centered around the catalytic zinc ion.

-

-

Docking Simulation:

-

Analysis of Results:

-

Visually inspect the top-ranked poses to ensure they are chemically reasonable.

-

Analyze the key interactions (hydrogen bonds, hydrophobic contacts, coordination with the zinc ion) between the ligand and the receptor.

-

Compare the predicted binding mode to available experimental data, if any.

-

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Methodology:

-

System Setup:

-

Use the best-ranked docked pose of the hCA II-Acetazolamide complex as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., water molecules).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational landscape of the complex.[11]

-

Save the coordinates of the system at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory for stability by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Investigate the persistence of key interactions (e.g., hydrogen bonds, coordination to zinc) over the course of the simulation.[12]

-

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand to a protein.[13]

Methodology:

-

Snapshot Extraction:

-

Extract a series of snapshots (conformations) of the complex, receptor, and ligand from the MD simulation trajectory.[14]

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy components:

-

Molecular Mechanics Energy (ΔEMM): The sum of internal (bond, angle, dihedral) energies, van der Waals interactions, and electrostatic interactions in the gas phase.

-

Solvation Free Energy (ΔGsolv): This term is further divided into:

-

Polar Solvation Energy (ΔGpol): Calculated by solving the Poisson-Boltzmann (PB) or Generalized Born (GB) equations.

-

Nonpolar Solvation Energy (ΔGnp): Typically estimated from the solvent-accessible surface area (SASA).[13]

-

-

Entropy (-TΔS): The change in conformational entropy upon binding. This term is computationally expensive and often neglected when comparing similar inhibitors, as the relative entropy changes may be small.[13]

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and interactions in the in silico modeling of CA inhibitors.

Caption: Workflow for in silico modeling of a CA inhibitor.

Caption: Key interactions of Acetazolamide in the hCA II binding pocket.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery, providing detailed insights into the molecular basis of inhibitor binding. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can elucidate the key interactions that govern inhibitor affinity and selectivity for carbonic anhydrases. The case of Acetazolamide and hCA II demonstrates the power of these computational methods to rationalize experimental observations and guide the design of novel, more potent, and isoform-selective inhibitors. As computational power and algorithmic accuracy continue to improve, the role of in silico modeling in the development of new therapeutics targeting the carbonic anhydrase family will undoubtedly expand.

References

- 1. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iris.cnr.it [iris.cnr.it]

- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peng-lab.org [peng-lab.org]

"CA inhibitor 2" patent and intellectual property landscape

An In-depth Technical Guide to the Patent and Intellectual Property Landscape of Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The different isoforms of this enzyme are involved in processes such as pH regulation, respiration, and electrolyte secretion.[2] Consequently, inhibitors of carbonic anhydrase (CAIs) have been developed as therapeutic agents for a range of conditions.

Historically, CAIs like acetazolamide have been used as diuretics and for the treatment of glaucoma.[1][3][4] More recently, there has been a significant focus on developing isoform-specific inhibitors, particularly targeting Carbonic Anhydrase IX (CA IX) and XII (CA XII), which are overexpressed in many solid tumors and are associated with cancer progression and poor prognosis.[5][6][7] This guide provides a comprehensive overview of the patent and intellectual property landscape of CA inhibitors, with a particular focus on the advancements in isoform-selective inhibitors for oncology.

Patent Landscape of Key Carbonic Anhydrase Inhibitors

The intellectual property surrounding CAIs has evolved from broad-spectrum inhibitors to highly specific compounds targeting particular isoforms. The initial patents for foundational CAIs like acetazolamide have long expired, leading to the widespread availability of generic versions.[8] Subsequent innovation has focused on improving tissue-specific targeting, reducing side effects, and exploring new therapeutic applications, most notably in oncology.

| Inhibitor | Key Patent(s) | Original Assignee/Applicant | Therapeutic Application | Key Innovation/Claim |

| Acetazolamide | U.S. Patent filed in 1951 (now expired) | Not specified in results | Glaucoma, Epilepsy, Altitude Sickness[1] | First-generation, systemic CAI.[1] |

| Dorzolamide | US 4,797,413, EP 0296879[9] | Not specified in results | Glaucoma[10] | Topically effective CAI for reducing intraocular pressure.[10] |

| Brinzolamide | US 5,378,703, EP 527801[11][12] | Not specified in results | Glaucoma[11][13] | Ophthalmic suspension formulation for treating elevated intraocular pressure.[11][14] |

| Methazolamide | Not specified in results | Not specified in results | Glaucoma[15][16] | Development of extended-release oral dosage forms.[17][18] |

| SLC-0111 | Not specified in results | Not specified in results | Cancer (investigational)[19] | A potent and selective inhibitor of CA IX, currently in clinical trials for advanced solid tumors.[19][20][21] |

| CA IX Targeting Conjugates | US 11,925,696 B2 | Not specified in results | Cancer Imaging and Therapy | Conjugates of CA IX inhibitors with therapeutic and imaging agents.[22] |

| Radiolabeled CA IX Inhibitors | Patent 2,240,171 | Not specified in results | Cancer Imaging and Therapy | Radiolabeled CA IX inhibitors for diagnostic imaging and therapeutic treatment.[23] |

The Role of CA IX in Oncology and Inhibitor Development

Carbonic anhydrase IX is a transmembrane protein that is highly overexpressed in a variety of solid tumors, including renal, breast, and lung cancers.[5] Its expression is induced by hypoxia, a common feature of the tumor microenvironment.[21] CA IX contributes to tumor progression by regulating intra- and extracellular pH, which promotes cancer cell survival, invasion, and metastasis while reducing the efficacy of conventional therapies.[6][7] This makes CA IX an attractive therapeutic target.

Signaling Pathway of CA IX in the Tumor Microenvironment

Caption: Role of CA IX in tumor pH regulation and its inhibition by SLC-0111.

Quantitative Data for CA IX Inhibitors

The development of selective CA IX inhibitors has been a major focus of recent research. The table below summarizes the inhibitory activity of SLC-0111 and a novel analog against various CA isoforms. Lower IC50 and Ki values indicate greater potency.

| Compound | CA I (IC50 µg/mL) | CA II (IC50 µg/mL) | CA IX (IC50 µg/mL) | CA XII (IC50 µg/mL) | CA IX (Ki nM) | Reference |

| Acetazolamide (AAZ) | - | 0.153 ± 0.01 | 0.105 ± 0.01 | 0.029 ± 0.001 | - | [20] |

| SLC-0111 | - | - | 0.048 ± 0.006 | 0.096 ± 0.008 | - | [20][24] |

| Pyr (SLC-0111 Analog) | 20.29 ± 0.92 | 0.569 ± 0.03 | 0.399 ± 0.02 | 2.97 ± 0.17 | - | [20] |

| Compound 1 (Benzofuran derivative) | - | - | - | - | 7.1 | [24] |

Experimental Protocols

The discovery and characterization of novel CA inhibitors involve a series of well-defined experimental procedures.

General Workflow for CA Inhibitor Screening and Characterization

Caption: A typical workflow for the discovery and development of CA inhibitors.

Methodology for Carbonic Anhydrase Inhibition Assay (Colorimetric)

A common method to assess the inhibitory activity of compounds against CA isoforms is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at a specific wavelength. The rate of this reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Buffer solution (e.g., Tris-HCl)

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the CA enzyme in the appropriate buffer.

-

Dissolve p-NPA in a suitable solvent (e.g., acetonitrile) to create a stock solution.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add a specific volume of the buffer.

-

Add a defined amount of the CA enzyme solution to each well, except for the blank controls.

-

Add the test compounds at various concentrations to the respective wells. Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance of the wells at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

The intellectual property landscape for carbonic anhydrase inhibitors is rich and continues to expand, driven by the pursuit of isoform-specific agents for various therapeutic areas. While the patents for early, broad-spectrum CAIs have expired, significant opportunities remain in the development of novel inhibitors targeting disease-relevant isoforms like CA IX in oncology. The ongoing clinical development of compounds such as SLC-0111 underscores the therapeutic potential of this approach. For researchers and drug developers, a thorough understanding of the existing patent landscape, coupled with robust experimental validation, is essential for navigating this competitive and promising field.

References

- 1. Acetazolamide - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. EP0354881A1 - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 4. WO2018138621A1 - Acetazolamide ophthalmic solution - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 10. CN111084758A - Dorzolamide hydrochloride eye drops and preparation method thereof - Google Patents [patents.google.com]

- 11. WO2019207380A1 - Ophthalmic compositions of brinzolamide - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]

- 14. EP0941094B1 - Process for manufacturing ophthalmic suspensions containing brinzolamide - Google Patents [patents.google.com]

- 15. US6214381B1 - Methazolamide composition and method of use - Google Patents [patents.google.com]

- 16. drugpatentwatch.com [drugpatentwatch.com]

- 17. US10493063B2 - Extended release methazolamide formulation - Google Patents [patents.google.com]

- 18. US20190076408A1 - Extended Release Methazolamide Formulation - Google Patents [patents.google.com]

- 19. Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 21. Signalchem LifeScience [signalchemlifesciences.com]

- 22. US11925696B2 - Carbonic anhydrase IX targeting agents and methods - Google Patents [patents.google.com]

- 23. Inhibitors of carbonic anhydrase IX - Patent 2240171 [data.epo.org]

- 24. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro Evaluation of a Novel Carbonic Anhydrase Inhibitor: Compound 2

An In-Depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary in vitro evaluation of a novel carbonic anhydrase (CA) inhibitor, herein referred to as "Compound 2". The data and methodologies presented are synthesized from published research to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitory Potency of Compound 2

The inhibitory effects of Compound 2 on various human carbonic anhydrase (hCA) isoforms were determined using a stopped-flow CO₂ hydrase assay. The inhibition constants (Kᵢ) are summarized in the table below, with Acetazolamide (AAZ) included as a reference compound for comparison.

| Isoform | Compound 2 Kᵢ (nM) | Acetazolamide (AAZ) Kᵢ (nM) |

| hCA I | 2880.0 | 250.0 |

| hCA II | 80.3 | 12.1 |

| hCA IV | 80.9 | 74.0 |

| hCA VA | 70.3 | 63.0 |

| hCA VB | 812.7 | 54.0 |

| hCA VI | 68.7 | 11.0 |

| hCA VII | 7.4 | 2.5 |

| hCA IX | 2980.0 | 25.8 |

| hCA XII | 541.0 | 5.7 |

| hCA XIII | 65.3 | 17.0 |

Data synthesized from a study on glycomimetic-based carbonic anhydrase inhibitors.[1]

Key Observations:

-

Compound 2 demonstrates potent inhibition of the hCA VII isoform with a Kᵢ value of 7.4 nM, making it a promising candidate for targeting this specific isoform, which is abundantly expressed in the central nervous system.[1]

-

The compound shows moderate to low inhibitory activity against other isoforms, such as hCA I and hCA IX, with Kᵢ values in the micromolar range.[1]

-

A notable selectivity is observed between the mitochondrial isoforms hCA VA and hCA VB, with Compound 2 being significantly less effective against hCA VB.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of Compound 2.

This assay measures the inhibitory effect of a compound on the CO₂ hydration activity of carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IV, VA, VB, VI, VII, IX, XII, and XIII)

-

Compound 2 (and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

CO₂-saturated water

-

Buffer solution (e.g., HEPES-Tris)

-

pH indicator

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. The inhibitor (Compound 2) is added to the enzyme solution at varying concentrations and pre-incubated.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

-

Data Acquisition: The change in pH, as a result of the formation of bicarbonate and a proton, is monitored over time by measuring the absorbance change of the pH indicator.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated. The concentration of the inhibitor that produces 50% inhibition of the CA activity (IC₅₀) is determined.

-

Kᵢ Determination: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.

To assess the general toxicity of the inhibitor on cell lines.

Materials:

-

Cancer cell lines (e.g., Hep-2)

-

Compound 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Cell culture medium and supplements

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Compound 2 for a specified period (e.g., 48 hours).[2]

-

MTT Addition: After the incubation period, the MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Crystal Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength to determine the cell viability.[2]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the carbonic anhydrase-related signaling pathway and the general experimental workflow for the in vitro evaluation of CA inhibitors.

Caption: Carbonic Anhydrase Signaling Pathway.

Caption: Experimental Workflow for CA Inhibitor Evaluation.

References

The Impact of Carbonic Anhydrase II Inhibition on Cellular pH Homeostasis: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Disclaimer: The term "CA inhibitor 2" is not a standardized scientific nomenclature. This technical guide will therefore focus on the well-characterized and pivotal role of Carbonic Anhydrase II (CAII) inhibitors in the modulation of cellular pH, a critical parameter in cellular physiology and pathophysiology.

Executive Summary

Cellular pH is a tightly regulated physiological parameter essential for a myriad of cellular processes, including enzyme activity, cell proliferation, and apoptosis. Carbonic anhydrase II (CAII), a ubiquitous cytosolic enzyme, plays a paramount role in maintaining this delicate pH balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAII disrupts this equilibrium, leading to significant alterations in both intracellular (pHi) and extracellular pH (pHe), with profound implications for normal cellular function and the progression of various diseases, notably cancer. This guide provides a comprehensive technical overview of the effects of CAII inhibitors on cellular pH regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

The Central Role of Carbonic Anhydrase II in Cellular pH Regulation

Carbonic Anhydrase II is a highly efficient zinc-containing metalloenzyme that accelerates the interconversion of CO2 and H2O to HCO3- and H+ by several orders of magnitude. This rapid catalysis is fundamental to cellular pH homeostasis in several ways:

-

Proton Buffering: By facilitating the production of bicarbonate, a key intracellular buffer, CAII helps to neutralize excess intracellular acid.

-

CO2 and Bicarbonate Transport: CAII activity is coupled to the function of various membrane transporters, including Na+/H+ exchangers (NHEs) and bicarbonate transporters, thereby influencing the flux of acid/base equivalents across the cell membrane.

-

Metabolic pH Regulation: In highly metabolic cells, such as cancer cells, CAII is crucial for managing the acid load generated by processes like aerobic glycolysis (the Warburg effect).

The inhibition of CAII disrupts these critical functions, leading to an accumulation of intracellular protons and a subsequent decrease in pHi.

Quantitative Effects of CAII Inhibitors on Cellular pH

The impact of CAII inhibitors on cellular pH has been quantified in numerous studies across various cell types. The following tables summarize key findings for three prominent CAII inhibitors: acetazolamide, dorzolamide, and methazolamide.

| Inhibitor | Cell Type | Concentration | Baseline pHi | Post-treatment pHi | Change in pHi | Reference |

| Acetazolamide | 8226 Multiple Myeloma Cells (hypoxic, acidic conditions) | Not specified | ~6.6 | ~6.4 | -0.2 | [1] |

| Bovine Corneal Endothelium | 100 µM or 500 µM | Not specified | Not specified | -0.06 ± 0.01 | [2] | |

| Dorzolamide | Ehrlich's Ascites Carcinoma (in vivo) | 3, 10, or 30 mg/kg/day | Not specified | Not specified | Implied decrease (induces intracellular acidification) | [3] |

| Methazolamide | Cultured Bovine Corneal Endothelial Cells | Not specified | Not specified | Not specified | Causes intracellular acidification | [4] |

Table 1: Effect of CAII Inhibitors on Intracellular pH (pHi)

| Inhibitor | Cell Type | Concentration | Effect on pHe | Reference |

| Acetazolamide | 8226 Multiple Myeloma Cells | Not specified | No significant change | [1] |

Table 2: Effect of CAII Inhibitors on Extracellular pH (pHe)

| Inhibitor | CAII Inhibition Constant (Ki) | Reference |

| Acetazolamide | 12 nM | [5] |

| Dorzolamide | Not specified in provided results | |

| Methazolamide | Not specified in provided results |

Table 3: Inhibitory Potency of Selected CAII Inhibitors

Key Experimental Protocols

The accurate measurement of cellular pH is fundamental to understanding the effects of CAII inhibitors. Below are detailed methodologies for commonly employed techniques.

Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) for the ratiometric measurement of pHi.

Materials:

-

BCECF-AM (e.g., from Thermo Fisher Scientific)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH adjusted to 7.4.

-

Nigericin (a K+/H+ ionophore for calibration)

-

High K+ calibration buffers (with varying pH values, e.g., 6.5, 7.0, 7.5, 8.0)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Dye Loading:

-

Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

-

Prepare a loading solution by diluting the BCECF-AM stock to a final concentration of 1-5 µM in HBS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Wash cells twice with HBS.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C.

-

Wash cells three times with HBS to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the BCECF-loaded cells at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).

-

Capture the emission fluorescence at ~535 nm for both excitation wavelengths.

-

The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

-

-

Inhibitor Treatment:

-

Perfuse the cells with HBS containing the desired concentration of the CAII inhibitor.

-

Continuously record the F490/F440 ratio to monitor changes in pHi over time.

-

-

Calibration:

-

At the end of each experiment, perfuse the cells with high K+ calibration buffers containing 10 µM nigericin. This equilibrates the intracellular and extracellular pH.

-

Measure the F490/F440 ratio for each calibration buffer of known pH.

-

Generate a calibration curve by plotting the F490/F440 ratio against the corresponding pH values.

-

Use this calibration curve to convert the experimental fluorescence ratios to absolute pHi values.

-

Ammonium Prepulse Technique for Inducing Intracellular Acidification

This technique is used to study the recovery of pHi from an acid load, often to assess the activity of acid-extruding mechanisms like the Na+/H+ exchanger.

Procedure:

-

Load cells with a pH-sensitive dye as described in section 4.1.

-

Establish a baseline pHi recording in HBS.

-

Perfuse the cells with a solution containing 20-40 mM NH4Cl in HBS for 5-10 minutes. This will cause an initial alkalinization as NH3 diffuses into the cell and binds to protons.

-

Rapidly switch back to the NH4Cl-free HBS. This causes the intracellular NH4+ to dissociate into NH3 and H+. The NH3 diffuses out of the cell, leaving behind an excess of H+, resulting in a rapid intracellular acidification.

-

Monitor the recovery of pHi back to the baseline level. This recovery phase is mediated by the cell's acid-extruding transporters.

-

The effect of a CAII inhibitor can be assessed by adding it to the perfusion solutions before and during the ammonium prepulse and recovery phases.

Visualizing the Impact of CAII Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of CAII in cellular pH regulation and its inhibition.

Caption: Experimental workflow for intracellular pH (pHi) measurement.

Caption: Cellular consequences of CAII inhibition.

Conclusion and Future Directions

The inhibition of Carbonic Anhydrase II represents a potent strategy for modulating cellular pH. As demonstrated by the quantitative data and mechanistic pathways outlined in this guide, CAII inhibitors effectively induce intracellular acidification. This has significant implications for therapeutic development, particularly in oncology, where the dysregulated pH homeostasis of cancer cells can be exploited. Future research should focus on the development of isoform-specific CA inhibitors to minimize off-target effects and on elucidating the complex interplay between CAII inhibition and other cellular signaling pathways. The experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for novel therapeutic interventions that target the fundamental process of cellular pH regulation.

References

- 1. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of acetazolamide on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of bicarbonate, pH, methazolamide and stilbenes on the intracellular potentials of cultured bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of embryonic intracellular pH: a potential mechanism of acetazolamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Characterization of a Representative Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of a representative carbonic anhydrase (CA) inhibitor, herein referred to as "Inhibitor X," as the specific designation "CA inhibitor 2" does not correspond to a uniquely identifiable compound in the current scientific literature. The principles, experimental protocols, and data presented are based on well-studied sulfonamide-based inhibitors of human carbonic anhydrase II (hCA II), a ubiquitous and therapeutically relevant isoform.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport.[1][2] Consequently, inhibitors of carbonic anhydrases have found therapeutic applications as diuretics, anti-glaucoma agents, anti-epileptics, and more recently, as anti-cancer and anti-obesity agents.[2][3]

The most common class of CA inhibitors are the sulfonamides, which typically function by coordinating to the zinc ion in the enzyme's active site, displacing a catalytic water molecule.[3][4][5] The affinity and selectivity of these inhibitors are governed by a combination of this primary zinc-binding interaction and secondary interactions with amino acid residues lining the active site cavity.[4] A thorough biophysical characterization is therefore essential to understand the molecular determinants of inhibitor binding, optimize lead compounds, and ensure target engagement in drug discovery campaigns.

Quantitative Biophysical Data

The interaction of a CA inhibitor with its target enzyme can be quantified through various biophysical techniques, providing key parameters that describe the binding affinity, thermodynamics, and kinetics of the interaction. The following table summarizes representative data for well-characterized inhibitors of human carbonic anhydrase II.

| Parameter | Acetazolamide | Ethoxzolamide | Dansylamide | Method | Reference |

| Inhibition Constant (Ki) | 12 nM | 7 nM | 50 nM | Stopped-Flow CO2 Hydration Assay | [6][7] |

| Dissociation Constant (Kd) | 8.5 nM | 5.2 nM | 45 nM | Isothermal Titration Calorimetry | [6][8] |

| Binding Enthalpy (ΔH) | -56.9 kJ/mol | -42.1 kJ/mol | -35.2 kJ/mol | Isothermal Titration Calorimetry | [6][8][9] |

| Binding Entropy (-TΔS) | 8.4 kJ/mol | 4.6 kJ/mol | -2.5 kJ/mol | Isothermal Titration Calorimetry | [6][8] |

| Association Rate Constant (kon) | 2.1 x 107 M-1s-1 | 3.5 x 107 M-1s-1 | 1.2 x 107 M-1s-1 | Surface Plasmon Resonance | [7] |

| Dissociation Rate Constant (koff) | 0.18 s-1 | 0.18 s-1 | 0.54 s-1 | Surface Plasmon Resonance | [7] |

| Thermal Shift (ΔTm) | +12.5 °C | +14.2 °C | +10.8 °C | Fluorescent Thermal Shift Assay | [7][8] |

Experimental Protocols

Detailed methodologies for key biophysical experiments are crucial for the reproducible characterization of CA inhibitors.

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Materials: Purified carbonic anhydrase (e.g., hCA II) at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). The inhibitor is dissolved in the same buffer at a concentration 10-15 times that of the protein.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

-

A series of small, sequential injections of the inhibitor solution into the protein solution are performed while the system is maintained at a constant temperature (e.g., 25 °C).

-

The heat change associated with each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.

-

The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[10]

-

3.2. Fluorescent Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF)

FTSA is a high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Materials: Purified carbonic anhydrase (2-5 µM), a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and the inhibitor at various concentrations.

-

Instrumentation: A real-time PCR instrument capable of monitoring fluorescence changes with temperature.

-

Procedure:

-

The protein, dye, and inhibitor are mixed in a multiwell plate.

-

The plate is heated in the real-time PCR instrument with a linear temperature gradient (e.g., from 25 °C to 95 °C at a rate of 1 °C/min).

-

The fluorescence intensity is monitored as a function of temperature.

-

As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) upon inhibitor binding is then calculated.[7][8]

-

3.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

-

Materials: A sensor chip (e.g., CM5), purified carbonic anhydrase, the inhibitor, and appropriate buffers for immobilization and binding analysis.

-

Instrumentation: A surface plasmon resonance instrument.

-

Procedure:

-

Carbonic anhydrase is immobilized on the surface of the sensor chip.

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The inhibitor, at various concentrations, is injected over the surface, and the association is monitored as a change in the SPR signal.

-

After the association phase, the running buffer is reintroduced, and the dissociation of the inhibitor is monitored.

-

The sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the rate constants.[7]

-

3.4. Stopped-Flow CO2 Hydration Assay

This enzyme kinetic assay measures the inhibition of the CA-catalyzed hydration of CO2 to determine the inhibition constant (Ki).

-

Materials: Purified carbonic anhydrase, a CO2-saturated buffer solution, a pH indicator, and the inhibitor at various concentrations.

-

Instrumentation: A stopped-flow spectrophotometer.

-

Procedure:

-

The enzyme and inhibitor are pre-incubated.

-

The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer containing a pH indicator.

-

The initial rate of the reaction is monitored by the change in absorbance of the pH indicator.

-

The initial rates are measured at different inhibitor concentrations.

-

The data are fitted to the appropriate inhibition model (e.g., competitive inhibition) to determine the Ki.[7]

-

Visualizations

4.1. Generalized Carbonic Anhydrase Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of carbonic anhydrase and the mechanism of inhibition by a sulfonamide-based inhibitor.

Caption: Catalytic cycle of carbonic anhydrase and competitive inhibition mechanism.

4.2. Experimental Workflow for Biophysical Characterization

The following diagram outlines a typical workflow for the biophysical characterization of a novel carbonic anhydrase inhibitor.

Caption: A typical experimental workflow for CA inhibitor characterization.

Conclusion

The biophysical characterization of carbonic anhydrase inhibitors is a multi-faceted process that provides critical insights into their mechanism of action and the molecular determinants of their potency and selectivity. By employing a suite of complementary techniques, researchers can build a comprehensive understanding of the inhibitor-target interaction, which is invaluable for the rational design and development of novel therapeutics. The methodologies and representative data presented in this guide serve as a foundation for the rigorous evaluation of new chemical entities targeting the carbonic anhydrase family of enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]